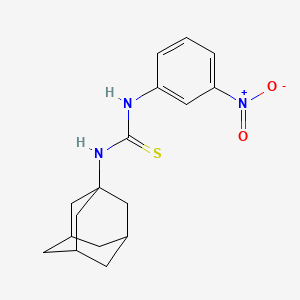N-1-adamantyl-N'-(3-nitrophenyl)thiourea
CAS No.:
Cat. No.: VC9777607
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H21N3O2S |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 1-(1-adamantyl)-3-(3-nitrophenyl)thiourea |
| Standard InChI | InChI=1S/C17H21N3O2S/c21-20(22)15-3-1-2-14(7-15)18-16(23)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,18,19,23) |
| Standard InChI Key | VVYWYAQWELULRA-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-] |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Molecular Architecture
Molecular Composition
N-1-Adamantyl-N'-(3-nitrophenyl)thiourea belongs to the thiourea class, featuring a thiourea core () substituted with a rigid adamantyl group at one nitrogen and a 3-nitrophenyl group at the other. The adamantane moiety contributes steric bulk and lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 161–162°C |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform) |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a two-step reaction sequence :
-
Formation of Adamantane-1-Carbonyl Isothiocyanate: Adamantane-1-carbonyl chloride reacts with ammonium thiocyanate in acetone under nitrogen, yielding the isothiocyanate intermediate.
-
Coupling with 3-Nitroaniline: The isothiocyanate reacts with 3-nitroaniline in refluxing acetone, followed by recrystallization from ethyl acetate-chloroform (2:1) to yield the final product (70% yield).
Key Reaction Conditions:
-
Temperature: Reflux (~56°C for acetone)
-
Atmosphere: Inert (nitrogen) to prevent oxidation
-
Purification: Recrystallization or column chromatography
Structural and Conformational Analysis
X-ray Diffraction Insights
X-ray crystallography reveals a monoclinic crystal system with space group . The adamantyl group adopts a chair conformation, while the thiourea moiety () forms a dihedral angle of 47.2° with the 3-nitrophenyl plane, minimizing steric clashes .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Dihedral Angle (Thiourea-Phenyl) | 47.21° (molecule A), 45.06° (molecule B) |
Hydrogen Bonding Network
Intramolecular hydrogen bonds stabilize the conformation, forming six-membered pseudo-rings. Intermolecular interactions further consolidate the crystal lattice .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
IR spectra (ATR, solid) show distinct absorption bands:
-
: 3321 cm (broad, thiourea NH stretch)
-
: 1681 cm (adamantane carbonyl)
-
: 1544 cm (thiocarbonyl stretch)
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl):
-
NMR:
Mass Spectrometry
EI-MS fragments at 221 (adamantyl fragment), 163 (base peak, ), and 135 (3-nitrophenyl moiety) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume